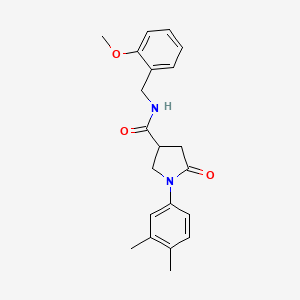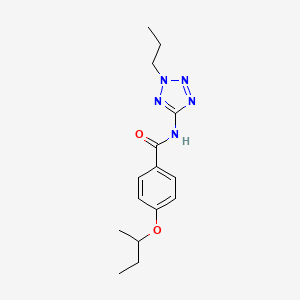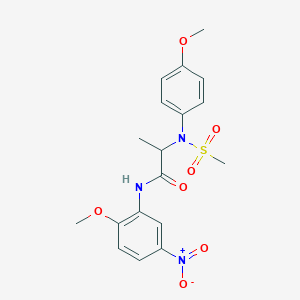
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of many scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to stimulate the production of cytokines, which are proteins that help regulate the immune system. It has also been shown to activate a signaling pathway called the cGAS-STING pathway, which plays a role in the immune response to viral infections and cancer.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the production of nitric oxide, which plays a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to using 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. For example, it can be difficult to obtain sufficient quantities of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide for experiments, and it can be expensive to synthesize.
Direcciones Futuras
There are many future directions for research on 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action and how it activates the immune system to attack cancer cells. Another direction is to develop new methods for synthesizing 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide that are more efficient and cost-effective. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide as a cancer therapy.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, colon, and breast cancer. 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-angiogenic activity, which means it can prevent the growth of blood vessels that supply tumors with nutrients. This makes 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-8-9-18(10-15(14)2)23-13-17(11-20(23)24)21(25)22-12-16-6-4-5-7-19(16)26-3/h4-10,17H,11-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIPOKRFVGSKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,2-dimethylpropyl)(2-furylmethyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B4071490.png)
![N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4071494.png)
![2-[(4-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071495.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4071503.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B4071524.png)
![N-allyl-2-({N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4071526.png)
![N-(5-chloro-2-methoxyphenyl)-6-methyl-2-[(2-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4071532.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4071542.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B4071544.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071551.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071560.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4071568.png)